molecular formula C12H13NO3 B3286562 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one CAS No. 83013-77-8

6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one

Cat. No. B3286562
CAS RN: 83013-77-8
M. Wt: 219.24 g/mol
InChI Key: JMXDVLPLLUBVEW-UHFFFAOYSA-N
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Description

6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one, also known as EMQ, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one has been studied for its potential applications in various fields of scientific research. In medicine, it has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties (Bhattacharya et al., 2016). It has also been shown to have antimicrobial activity against a range of bacteria and fungi (Srinivasan et al., 2014). In agriculture, 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one has been studied for its potential use as a plant growth regulator and as a pesticide (Bhattacharya et al., 2016). In environmental science, 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one has been investigated for its ability to remove heavy metals from contaminated soil and water (Srinivasan et al., 2014).

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. For example, 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators (Bhattacharya et al., 2016). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation (Srinivasan et al., 2014).
Biochemical and Physiological Effects
6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, and to improve antioxidant status (Bhattacharya et al., 2016). It has also been found to inhibit the growth of tumors and to enhance the effectiveness of chemotherapy drugs (Srinivasan et al., 2014). In addition, 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one has been shown to have a protective effect on the liver and kidneys, and to improve glucose metabolism (Bhattacharya et al., 2016).

Advantages and Limitations for Lab Experiments

One advantage of using 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one in lab experiments is its versatility. It can be used in a range of applications, from studying the mechanisms of inflammation and cancer to testing the efficacy of pesticides and plant growth regulators. Another advantage is its relatively low cost compared to other synthetic compounds. However, one limitation is that it is not widely available and may be difficult to obtain for some researchers.

Future Directions

There are several future directions for research on 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one. One area of interest is its potential use as a treatment for various types of cancer. Further studies are needed to determine the optimal dosage and administration route, as well as to investigate its effectiveness in combination with other chemotherapy drugs. Another area of interest is its potential use as a plant growth regulator and pesticide. More research is needed to determine its safety and effectiveness in different plant species and environments. Additionally, further studies are needed to investigate its potential applications in environmental science, such as its ability to remove heavy metals from contaminated soil and water.
Conclusion
In conclusion, 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method is complex but well-established, and it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one has a range of biochemical and physiological effects, and its versatility makes it a valuable tool for lab experiments. However, further research is needed to determine its optimal applications and dosages, as well as its potential limitations and side effects.

properties

IUPAC Name

6-ethoxy-4-hydroxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)11(14)7-12(15)13(10)2/h4-7,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXDVLPLLUBVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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